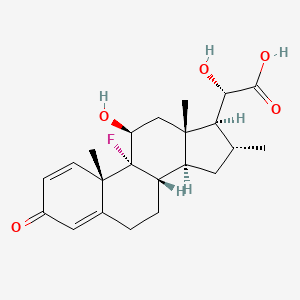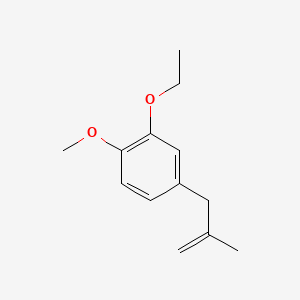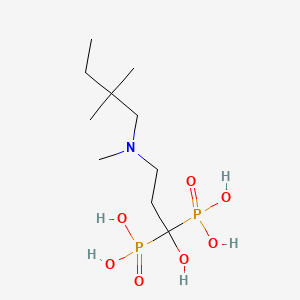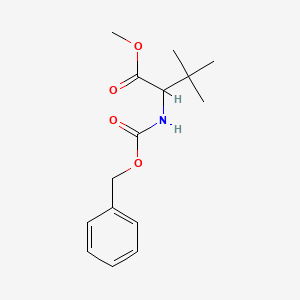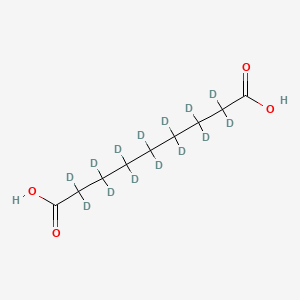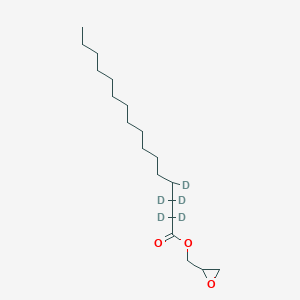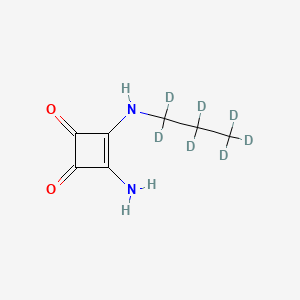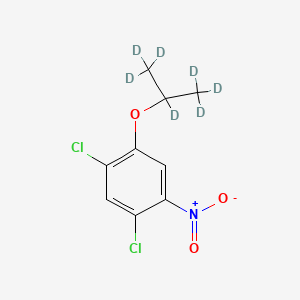
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated compound with the molecular formula C9H2D7Cl2NO3 and a molecular weight of 257.12 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a yellow solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, ethanol, and chloroform .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.
Oxidation: Various oxidized derivatives depending on the conditions used.
科学的研究の応用
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
作用機序
The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.
2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.
2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.
Uniqueness
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
特性
IUPAC Name |
1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRJRYGHZJID-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
